![molecular formula C14H20N2O5 B1400999 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid CAS No. 1361115-54-9](/img/structure/B1400999.png)
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target protein and modulate its activity .
Biochemical Pathways
Inhibition of mrtf-a can impact several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
Similar compounds have been reported to suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Analysis
Biochemical Properties
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding can involve various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, such as oxidoreductases and transferases . These interactions can influence metabolic flux and the levels of metabolites within cells. For example, the compound can alter the activity of enzymes involved in glycolysis, leading to changes in the production of ATP and other metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to specific proteins that facilitate its distribution to different cellular compartments. This localization can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression.
Biological Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its structural characteristics, synthesis, and biological properties, including pharmacological implications and case studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 296.32 g/mol. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl group and an oxazole moiety, which is known for its diverse biological activities.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Formation of the piperidine derivative through alkylation reactions.
- Oxazole formation via cyclization reactions involving appropriate precursors.
- Carboxylic acid functionalization to achieve the final product.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has suggested that oxazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation and survival. A study highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo models .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Anticancer Activity
Pharmacological Implications
The biological activities of this compound suggest potential applications in drug development for treating infections and cancers. The structure-function relationship indicates that further modifications could enhance its efficacy and selectivity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid is . The compound features a piperidine ring that is substituted with a tert-butoxycarbonyl group and an oxazole ring, which contributes to its biological activity and chemical reactivity. The structural complexity allows for interactions with various biological targets.
PROTAC Development
One of the significant applications of this compound is in the development of PROteolysis TArgeting Chimeras (PROTACs). These are innovative therapeutic agents designed to target specific proteins for degradation. Research indicates that derivatives of this compound can be utilized to knock down proteins like MLKL (mixed lineage kinase domain-like protein), which are implicated in various diseases including cancer .
Anticancer Activity
The compound's ability to modulate cellular pathways makes it a candidate for anticancer drug development. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic benefits .
Neurological Research
Given the presence of the piperidine moiety, there is interest in exploring this compound's effects on neurological conditions. Compounds with piperidine structures have been associated with neuroprotective effects and modulation of neurotransmitter systems, making them valuable in studying disorders like Alzheimer's disease .
Case Study: In Vitro Testing
In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance, one study reported a dose-dependent inhibition of cell proliferation in breast cancer cells, indicating its potential as a chemotherapeutic agent .
Case Study: Targeted Protein Degradation
Another study focused on the use of this compound in targeted protein degradation strategies. By linking it to E3 ligase recruiters, researchers successfully demonstrated the selective degradation of target proteins involved in oncogenesis, showcasing its versatility in drug design .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)10-8-11(12(17)18)21-15-10/h8-9H,4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJMDOHKXDVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.